Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate
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Overview
Description
Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound with the molecular formula C19H18BrFO4 and a molecular weight of 409.2 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxy-4-hydroxybenzoic acid, followed by esterification with allyl alcohol. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl bromide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: De-brominated products.
Substitution: Azides or thiols.
Scientific Research Applications
Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms may play a role in binding to these targets, while the allyl and ethoxy groups could influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate: Similar structure but with a different position of the fluorine atom.
Allyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate: Another positional isomer with the fluorine atom in the para position.
Uniqueness
The presence of both bromine and fluorine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H18BrFO4 |
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Molecular Weight |
409.2 g/mol |
IUPAC Name |
prop-2-enyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H18BrFO4/c1-3-9-24-19(22)14-10-15(20)18(17(11-14)23-4-2)25-12-13-7-5-6-8-16(13)21/h3,5-8,10-11H,1,4,9,12H2,2H3 |
InChI Key |
LBUJUMLYFCOOHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC=CC=C2F |
Origin of Product |
United States |
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